molecular formula C15H16N2O2S B14162798 Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate CAS No. 878440-58-5

Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate

Cat. No.: B14162798
CAS No.: 878440-58-5
M. Wt: 288.4 g/mol
InChI Key: KBVKPRILJCAJLE-UHFFFAOYSA-N
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Description

Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,7-dimethylthiazole with indole derivatives under acidic conditions, followed by esterification with ethyl acetate. The reaction conditions often require the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Properties

CAS No.

878440-58-5

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate

InChI

InChI=1S/C15H16N2O2S/c1-4-19-13(18)8-17-12-6-5-9(2)7-11(12)14-15(17)20-10(3)16-14/h5-7H,4,8H2,1-3H3

InChI Key

KBVKPRILJCAJLE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)C3=C1SC(=N3)C

solubility

38.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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